molecular formula C11H9Cl2F3OS B14034530 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034530
M. Wt: 317.2 g/mol
InChI Key: WCLCQWJCCNPNID-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure. It contains chlorine, trifluoromethylthio, and phenyl groups, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized.

    Chloromethylation: The aromatic compound undergoes chloromethylation to introduce the chloromethyl group.

    Trifluoromethylthio Substitution: The chloromethylated compound is then reacted with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.

    Final Chlorination: The final step involves chlorination to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the aromatic ring can participate in addition reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as carboxylic acids or ketones.

    Reduction Products: Such as alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.

    1-Chloro-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3

InChI Key

WCLCQWJCCNPNID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CCl)Cl

Origin of Product

United States

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